1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-
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Overview
Description
1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group and a thiazolidinylmethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The phenyl group can be introduced through the use of a phenyl-substituted alkyne, while the thiazolidinylmethyl group can be incorporated via subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the CuAAC reaction conditions to achieve high yields and purity. This can include the use of specific solvents, catalysts, and reaction temperatures. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted triazole derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-1,2,3-triazole: Lacks the thiazolidinylmethyl group, making it less versatile in certain applications.
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde: Contains an aldehyde group, which can participate in different types of chemical reactions compared to the thiazolidinylmethyl group.
1H-1,2,3-Triazole-4-carboxylic acid: Contains a carboxylic acid group, which imparts different chemical properties and reactivity.
Uniqueness
1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- is unique due to the presence of both the phenyl and thiazolidinylmethyl groups. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
918313-39-0 |
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Molecular Formula |
C12H14N4S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
(4R)-4-[(4-phenyltriazol-1-yl)methyl]-1,3-thiazolidine |
InChI |
InChI=1S/C12H14N4S/c1-2-4-10(5-3-1)12-7-16(15-14-12)6-11-8-17-9-13-11/h1-5,7,11,13H,6,8-9H2/t11-/m1/s1 |
InChI Key |
WMPULVAGVBEUJV-LLVKDONJSA-N |
Isomeric SMILES |
C1[C@H](NCS1)CN2C=C(N=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(NCS1)CN2C=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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